6,6-Dibromoindigo

Overview

Description

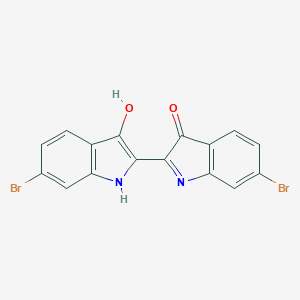

6,6-Dibromoindigo, also known as Tyrian purple, is an organic compound with the chemical formula C₁₆H₈Br₂N₂O₂. It is a deep purple solid and has historical significance as a dye. The compound is derived from marine mollusks of the Muricidae family and has been used since ancient times for dyeing fabrics. The dye was highly valued in antiquity and was often associated with royalty and nobility due to its vibrant color and the labor-intensive process required to produce it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dibromoindigo typically involves the oxidative coupling of 6-bromoindole derivatives. One of the earliest synthetic routes, reported by Sachs and Kempf in 1903, involves the Claisen condensation of 4-bromo-2-nitrobenzaldehyde with acetone, followed by cyclization and oxidative coupling . Another method involves the use of 4-bromo-2-nitrobenzaldehyde as a key intermediate, which undergoes a series of reactions to form the final product .

Industrial Production Methods

Despite its historical significance, this compound has not been synthesized on a commercial scale like its relative, indigo. The natural extraction process from marine mollusks is labor-intensive and yields very small amounts of the dye. Modern synthetic methods have been developed to produce the compound in laboratory settings, but these methods are not yet suitable for large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions

6,6-Dibromoindigo undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the bromine atoms or the indole rings.

Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated indigo derivatives

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium dithionite. Reaction conditions often involve specific pH levels and temperatures to ensure the desired transformations .

Major Products

The major products formed from the reactions of this compound include various halogenated indigo derivatives and other modified indole compounds. These products can have different colors and properties depending on the specific reactions and conditions used .

Scientific Research Applications

Historical Significance and Cultural Applications

Tyrian Purple Dye

6,6-Dibromoindigo is primarily known for its role in producing Tyrian purple, a dye that was highly valued in ancient civilizations. The dye was derived from the secretions of mollusks and was historically reserved for royalty due to its vibrant color and high production cost. Studies of this compound not only provide insights into ancient trade routes and cultural practices but also highlight technological advancements in dye production .

Applications in Material Science

Smart Textiles

Recent studies indicate that this compound can be utilized in smart textiles due to its thermochromic properties. This means that fabrics dyed with this compound can change color in response to temperature changes, offering innovative applications in fashion and functional textiles.

Wearable Electronics

The semiconductor properties of this compound make it a candidate for applications in wearable electronics. Its ability to conduct electricity when formed into thin films opens avenues for integrating this compound into electronic devices.

Biological and Medical Applications

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial characteristics, which not only enhance the longevity of dyed fabrics but also suggest potential applications in biochemistry and medicine. Its historical use as a dye may have contributed to fabric preservation due to these inherent properties .

Case Studies

Mechanism of Action

The mechanism of action of 6,6-Dibromoindigo involves its interaction with light and its ability to absorb and reflect specific wavelengths, resulting in its characteristic deep purple color. The molecular structure, consisting of two monobrominated indole rings linked by a carbon-carbon double bond, plays a crucial role in its optical properties .

Comparison with Similar Compounds

Similar Compounds

Indigo: A closely related compound with a similar structure but without bromine atoms. .

6-Bromoindigo: A monobrominated derivative of indigo with different chemical and physical properties.

6,6-Dibromoindirubin:

Uniqueness

6,6-Dibromoindigo is unique due to its historical significance, vibrant color, and the specific bromination of its indole rings. Its semiconductor properties in thin film phases also distinguish it from other indigo derivatives, making it a candidate for advanced materials research .

Biological Activity

6,6-Dibromoindigo, a compound historically significant as a dye known as Tyrian purple, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its biosynthesis, enzymatic interactions, and implications in various biological systems.

Chemical Structure and Properties

This compound consists of two indole rings linked by a central carbon-carbon double bond, with bromine atoms at the sixth carbon position of each indole ring. The structure also features a carbonyl group and a cyano group attached to the nitrogen atom in each indole ring, contributing to its unique properties and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C₁₆H₁₀Br₂N₂O |

| Molecular Weight | 396.07 g/mol |

| Solubility | Sparingly soluble in water; soluble in organic solvents |

| Color | Dark blue to purple |

Biosynthesis

Recent studies have highlighted the microbial biosynthesis of this compound. A notable strain identified is Providencia rettgeri, which can produce Tyrian purple when fed with 6-bromotryptophan. The biosynthetic pathway involves an indole degradation gene cluster that facilitates the conversion of tryptophan derivatives into dibromoindigo .

Enzymatic Pathways

The biosynthesis of this compound can be catalyzed by several enzymes:

- Tryptophan 6-halogenase (SttH) : Introduces bromine into tryptophan.

- Tryptophanase (TnaA) : Converts tryptophan and its halogenated derivatives into corresponding indoles.

- Monooxygenases (MaFMO) : Catalyze hydroxylation reactions on indoles .

Case Study: Production Strategies

Lee et al. (2021) developed a two-cell reaction system that improved the production of regiospecifically brominated precursors of this compound by separating bromination from degradation processes. This method resulted in a yield of 315 mg/L of this compound from tryptophan .

Antimicrobial Properties

Research indicates that brominated indoles, including this compound, exhibit antimicrobial activity. These compounds can inhibit the growth of various pathogens, suggesting potential applications in medicine and agriculture .

Enzyme Substrate Activity

This compound serves as a substrate for enzymes that catalyze the oxidation of aromatic compounds. This property makes it useful for studying enzyme activity in biochemical research .

Ecological Role

In marine environments, compounds like this compound play roles in ecological interactions. For instance, they may influence predator-prey dynamics or serve as chemical defenses against herbivores. Studies have shown that these compounds are involved in reproductive processes within marine gastropods .

Summary of Key Studies

- Biosynthesis and Genetic Analysis :

- Antimicrobial Activity :

- Ecological Implications :

Table: Summary of Biological Activities

Q & A

Q. Basic: How can researchers distinguish 6,6′-dibromoindigo from other halogenated indigo derivatives using spectroscopic methods?

To differentiate 6,6′-dibromoindigo (DBI) from analogs like 6-bromoindigo (MBI) or 6,6′-dichloroindigo, Raman spectroscopy and electron impact mass spectrometry (EI-MS) are key. Raman spectra reveal distinct vibrational modes due to bromine’s mass and polarizability, with DBI showing peaks at ~1600 cm⁻¹ (C=C stretching) and ~1300 cm⁻¹ (C-Br bending) that shift compared to non-brominated indigo . EI-MS fragmentation patterns further confirm bromination sites: DBI exhibits a molecular ion peak at m/z 418 (for ) and characteristic Br isotope doublets .

Q. Basic: What experimental approaches are used to characterize the thermochromic behavior of 6,6′-dibromoindigo-dyed fabrics?

Thermochromicity is studied via CIELAB colorimetric analysis under controlled heating. For example, DBI-dyed wool heated at 80°C for 20 minutes in water shows a red shift:

- *L (brightness)**: Increases (e.g., from 45 to 55), indicating lighter coloration.

- *a (red-green axis)**: Decreases (e.g., from +10 to +5), reducing redness.

- *b (yellow-blue axis)**: Increases (e.g., from -15 to -5), enhancing blue tones .

Controlled heating protocols (time, temperature) and solvent selection (e.g., aqueous vs. organic) are critical to isolate solvent-dependent vs. intrinsic thermochromic effects .

Q. Advanced: How can researchers address the photodebromination of leuco-6,6′-dibromoindigo during storage and analysis?

Leuco-DBI undergoes UV-induced debromination , losing Br atoms to form leuco-indigo derivatives. Mitigation strategies include:

- Storage : Shield samples from UV/visible light using amber glass or opaque containers.

- Stabilizers : Add antioxidants (e.g., sodium dithionite) to maintain reduced leuco forms.

- Analytical timing : Perform oxidation (e.g., air exposure) immediately after reduction to minimize degradation .

Q. Advanced: What enzymatic strategies have been developed to synthesize 6,6′-dibromoindigo with regioselective bromination?

Flavin-dependent halogenases (e.g., Thal, PrnA) enable regioselective bromination of tryptophan precursors. For example:

Tryptophan 6-halogenase converts L-tryptophan to 6-bromotryptophan.

TnaA enzyme deaminates 6-bromotryptophan to 6-bromoindole.

Monooxygenases (e.g., MaFMO) dimerize 6-bromoindole to DBI .

Engineered E. coli co-expressing these enzymes achieves ~90% regioselectivity, avoiding harsh brominating agents .

Q. Advanced: How can the insolubility of 6,6′-dibromoindigo in common solvents be mitigated in polymer synthesis?

N-alkylation of DBI’s imine groups enhances solubility. For example:

- N,N′-dihexyl-DBI : Synthesized by reacting DBI with 1-bromohexane in DMSO/NaH, yielding orange crystals soluble in chloroform .

- Copolymerization : Suzuki coupling with fluorene boronic esters in toluene/water mixtures produces π-conjugated polymers. Excess fluorene monomer (10%) prevents premature termination .

Q. Basic: What are the key chemical stability challenges of 6,6′-dibromoindigo under oxidative conditions, and how are they managed?

DBI is stable in the solid state but oxidizes in solution to 6-bromoisatin and 6-bromoisatoic anhydride . To minimize degradation:

- Mild oxidants : Use atmospheric O₂ instead of dichromate or ozone.

- Solvent choice : Prefer non-polar solvents (e.g., toluene) over polar protic solvents.

- pH control : Neutral or slightly acidic conditions reduce oxidation rates .

Q. Advanced: How does the composition of Tyrian purple extracts affect the interpretation of historical dye analysis, and what methods resolve this?

Tyrian purple is a mixture of four pigments:

- MBI (purple) : 6-bromoindigo.

- DBI (dark red) : 6,6′-dibromoindigo.

- DBIR (light red) : 6,6′-dibromoindirubin.

- IND (blue) : Indigo .

HPLC-UV with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) separates these components. Quantifying ratios (e.g., MBI:DBI >1 indicates Aegean origin) avoids misattribution of “purple” to DBI alone .

Properties

IUPAC Name |

6-bromo-2-(6-bromo-3-hydroxy-1H-indol-2-yl)indol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2N2O2/c17-7-1-3-9-11(5-7)19-13(15(9)21)14-16(22)10-4-2-8(18)6-12(10)20-14/h1-6,19,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZOCOQLYQNHII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C2O)C3=NC4=C(C3=O)C=CC(=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301124185, DTXSID801314818 | |

| Record name | (2E)-6-Bromo-2-(6-bromo-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301124185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Natural Violet 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19201-53-7, 1277170-99-6 | |

| Record name | Indigoin, 6,6'-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019201537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6-Dibromoindigo | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1277170996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-6-Bromo-2-(6-bromo-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301124185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Natural Violet 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6-DIBROMOINDIGO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O3DDL8TAF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.